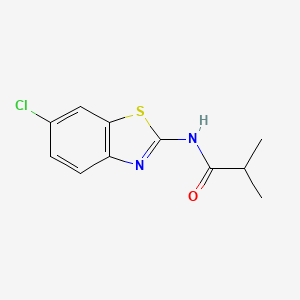

N-(6-氯-1,3-苯并噻唑-2-基)-2-甲基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpropanamide” is a chemical compound with the empirical formula C9H7ClN2OS . It is a solid substance .

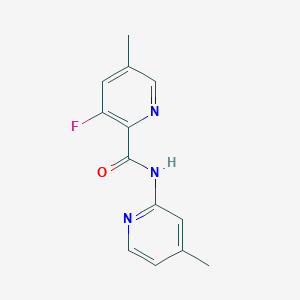

Molecular Structure Analysis

The molecular weight of “N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpropanamide” is 226.68 . The SMILES string representation of its structure is O=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1 .

Physical and Chemical Properties Analysis

“N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpropanamide” is a solid substance . Its molecular weight is 226.68 .

科学研究应用

抗菌应用

苯并噻唑衍生物已被合成并评估其抗菌活性。研究表明,这些化合物对选定的细菌和真菌菌株表现出良好至中等的活性,包括耐甲氧西林金黄色葡萄球菌 (MRSA) (Anuse 等人,2019)。另一项研究重点合成 N-(苯并噻唑-2-基)-4-氯苯磺酰胺及其金属配合物,其对各种菌株表现出显着的抗菌活性,优于一些标准药物 (Obasi 等人,2017)。

抗肿瘤应用

苯并噻唑衍生物也因其潜在的抗肿瘤特性而被探索。例如,2,6-二氯-N-[2-(环丙烷甲酰氨基)苯并噻唑-6-基]苯甲酰胺在体内对肿瘤生长表现出优异的抑制作用,突出了苯并噻唑化合物在癌症治疗中的治疗潜力 (吉田等人,2005)。另一项研究合成了含有苯并噻唑单元的新型双酰胺化合物,对 PC3 和 BGC-823 细胞表现出显着的抗增殖活性 (陆平,2012)。

缓蚀

苯并噻唑衍生物已被研究作为酸性环境中钢的缓蚀剂。研究表明,这些化合物通过物理和化学吸附到表面上,提供了很高的抑制效率,超过了以前报道的苯并噻唑家族抑制剂 (胡等人,2016)。

安全和危害

作用机制

Target of Action

Similar compounds have been shown to targetcyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound likely interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . Some compounds in this class have shown significant anti-inflammatory and analgesic activities . .

属性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-6(2)10(15)14-11-13-8-4-3-7(12)5-9(8)16-11/h3-6H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSASIBJTOMQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)

![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)

![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)